molecular formula C16H13N5O2S B5603854 methyl 4-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate

methyl 4-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate

Cat. No. B5603854
M. Wt: 339.4 g/mol
InChI Key: YEFCDWCTHNZMIM-VCHYOVAHSA-N
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Description

The chemical compound methyl 4-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate is a multifaceted molecule with potential applications in various fields due to its unique structure, which incorporates elements such as a triazole ring, a pyridinyl group, and a benzoate ester. These features suggest its relevance in chemical research and potential for diverse chemical reactions and properties.

Synthesis Analysis

The synthesis of related triazole derivatives involves multi-step reactions starting from base chemicals like methyl nicotinate, leading to complex compounds with antimicrobial and antitubercular activities (Dave et al., 2007). These processes highlight the chemical versatility and potential pharmacological uses of these compounds.

Molecular Structure Analysis

The crystal structure of similar compounds has been determined, revealing details like disorder in the methoxycarbonyl group and cis orientation of equivalent fragments, which are critical for understanding the chemical behavior and reactivity of these molecules (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

Reactions involving triazoles and their derivatives, including the formation of thiazolidinones and Mannich bases, underscore their chemical reactivity and potential for creating a wide array of compounds with significant activities (Dave et al., 2007). These reactions form the basis for further exploration of their chemical properties.

Physical Properties Analysis

The synthesis and characterization of polymers derived from pyridinyl-imino compounds, such as poly-4-[(pyridin-2-yl-imino)methyl]benzene-1,3-diol, offer insights into their physical properties, including thermal degradation and electrical conductivity, highlighting the potential for material science applications (Kaya, Öksüzgülmez, & Güzel, 2008).

Chemical Properties Analysis

The formation of salts and other derivatives from 1,2,4-triazole compounds, including reactions with various amines, illustrates the broad chemical properties and reactivity of these molecules, paving the way for the development of bioactive compounds with potential pharmacological benefits (Hlazunova, 2020).

properties

IUPAC Name

methyl 4-[(E)-(3-pyridin-4-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2S/c1-23-15(22)13-4-2-11(3-5-13)10-18-21-14(19-20-16(21)24)12-6-8-17-9-7-12/h2-10H,1H3,(H,20,24)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFCDWCTHNZMIM-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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